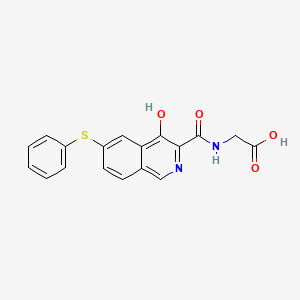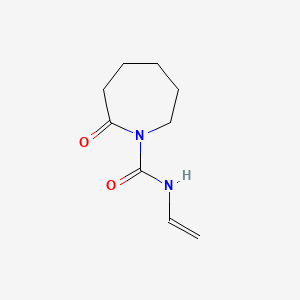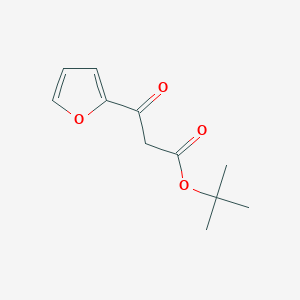
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is a complex organic compound with a unique structure that includes a glycine moiety linked to an isoquinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes a series of reactions including hydroxylation, thiolation, and carbonylation to introduce the necessary functional groups. The final step involves coupling the modified isoquinoline with glycine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can participate in various biochemical pathways, influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-[[4-hydroxy-6-(methylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(ethylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(butylthio)-3-isoquinolinyl]carbonyl]
Uniqueness
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
808116-39-4 |
|---|---|
Molekularformel |
C18H14N2O4S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[(4-hydroxy-6-phenylsulfanylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O4S/c21-15(22)10-20-18(24)16-17(23)14-8-13(7-6-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI-Schlüssel |
HFWAVTLCGIHQMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C(=NC=C3C=C2)C(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)









